molecular formula C10H20N2O3 B3112920 tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate CAS No. 1932116-79-4

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate

Cat. No. B3112920
CAS RN: 1932116-79-4
M. Wt: 216.28
InChI Key: YCMJZHSDAYCYFW-YUMQZZPRSA-N
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Description

“tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate” is a chemical compound with the CAS Number: 663948-85-4. It has a molecular weight of 216.28 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This might suggest that similar methods could be applicable for the synthesis of “tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate”.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is stored in a dark place, sealed in dry, at 2-8°C . It’s important to note that these storage conditions are crucial for maintaining the stability and integrity of the compound.

Scientific Research Applications

Decomposition of Environmental Pollutants

Research has demonstrated the feasibility of applying radio frequency (RF) plasma reactors for the decomposition of MTBE, a common fuel additive with significant environmental impact. Studies have shown that the addition of hydrogen in a cold plasma reactor can effectively decompose MTBE into simpler molecules like methane, ethylene, and acetylene, suggesting potential applications in environmental cleanup and pollution control (Hsieh et al., 2011).

Biodegradation and Fate in the Environment

The biodegradation and fate of ETBE, a gasoline ether oxygenate similar to MTBE, have been extensively reviewed. Microorganisms capable of degrading ETBE have been identified, providing insights into the pathways and mechanisms of aerobic and anaerobic biodegradation. This knowledge is crucial for developing strategies to mitigate the environmental impact of such compounds (Thornton et al., 2020).

Environmental Behavior and Fate

Another study reviewed the environmental behavior and fate of MTBE, highlighting its high solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater. These characteristics underscore the challenges of MTBE contamination in aquatic environments and the need for effective remediation techniques (Squillace et al., 1997).

Synthesis and Application of Antioxidants

Research on synthetic phenolic antioxidants, which include compounds like tert-butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate, has focused on their environmental occurrence, human exposure, and toxicity. These studies are relevant for understanding the potential health risks associated with exposure to such compounds and their transformation products (Liu & Mabury, 2020).

Mechanism of Action

properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMJZHSDAYCYFW-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate
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tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate
Reactant of Route 4
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate
Reactant of Route 5
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate
Reactant of Route 6
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate

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